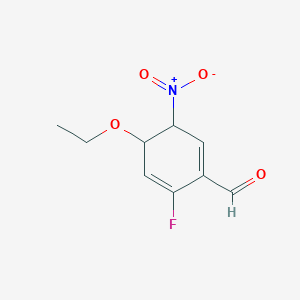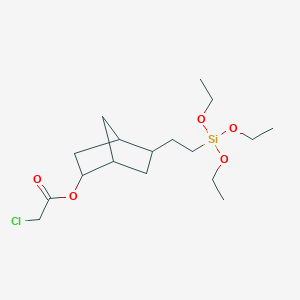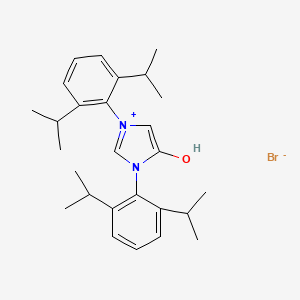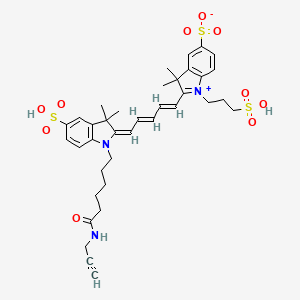
4-Ethoxy-2-fluoro-5-nitrobenzaldehyde, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-2-fluoro-5-nitrobenzaldehyde, 95% (4-EF-5-NB), is an important compound in organic synthesis due to its versatile reactivity and low toxicity. It is widely used in the synthesis of drug intermediates, dyes, and other organic compounds. 4-EF-5-NB has been extensively studied and its synthesis, mechanism of action, biochemical and physiological effects, and applications in scientific research have been extensively explored.
Mécanisme D'action
4-Ethoxy-2-fluoro-5-nitrobenzaldehyde, 95% is an electrophilic compound that reacts with nucleophiles in a Michael addition reaction. The reaction proceeds through a nucleophilic attack on the electrophilic carbon of the 4-Ethoxy-2-fluoro-5-nitrobenzaldehyde, 95%, followed by a proton transfer to form the product. This mechanism of action has been extensively studied and has been shown to be highly efficient and selective.
Biochemical and Physiological Effects
4-Ethoxy-2-fluoro-5-nitrobenzaldehyde, 95% has been studied for its biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, as well as to inhibit the growth of certain types of cancer cells. In addition, 4-Ethoxy-2-fluoro-5-nitrobenzaldehyde, 95% has been shown to have protective effects against oxidative stress and to have beneficial effects on the heart and circulatory system.
Avantages Et Limitations Des Expériences En Laboratoire
4-Ethoxy-2-fluoro-5-nitrobenzaldehyde, 95% is an ideal compound for laboratory experiments due to its low toxicity, high reactivity, and low cost. It is also relatively easy to synthesize and has a wide range of applications. However, 4-Ethoxy-2-fluoro-5-nitrobenzaldehyde, 95% is sensitive to light and moisture and can be unstable in some conditions.
Orientations Futures
There are many potential future directions for the use of 4-Ethoxy-2-fluoro-5-nitrobenzaldehyde, 95%. For example, it could be used in the development of new drugs and drug delivery systems, as well as in the synthesis of new organic compounds. In addition, 4-Ethoxy-2-fluoro-5-nitrobenzaldehyde, 95% could be used in studies of enzyme kinetics and as a reagent for the detection of specific proteins. Furthermore, 4-Ethoxy-2-fluoro-5-nitrobenzaldehyde, 95% could be used in the development of new therapeutic strategies for the treatment of various diseases, such as cancer and heart disease. Finally, 4-Ethoxy-2-fluoro-5-nitrobenzaldehyde, 95% could be used in the development of new analytical techniques for the detection and quantification of biological molecules.
Méthodes De Synthèse
4-Ethoxy-2-fluoro-5-nitrobenzaldehyde, 95% is synthesized through a reaction of 4-ethoxy-2-fluorobenzaldehyde with nitrosyl chloride in the presence of a base, such as potassium carbonate. The reaction is carried out at room temperature in an inert atmosphere and yields a 95% pure product. This method is simple and efficient and has been widely used in the synthesis of 4-Ethoxy-2-fluoro-5-nitrobenzaldehyde, 95%.
Applications De Recherche Scientifique
4-Ethoxy-2-fluoro-5-nitrobenzaldehyde, 95% has been used in a variety of scientific research applications, including drug development, organic synthesis, and biochemistry. It has been used as a starting material for the synthesis of various pharmaceuticals and other organic compounds. In addition, 4-Ethoxy-2-fluoro-5-nitrobenzaldehyde, 95% has been used in studies of enzyme kinetics and as a reagent for the detection of specific proteins.
Propriétés
IUPAC Name |
4-ethoxy-6-fluoro-3-nitrocyclohexa-1,5-diene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4/c1-2-15-9-4-7(10)6(5-12)3-8(9)11(13)14/h3-5,8-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSVKFRBKWANHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C=C(C(=CC1[N+](=O)[O-])C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2-fluoro-5-nitrobenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292475.png)

![Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B6292484.png)

![Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether](/img/structure/B6292508.png)




